Epicorynoxidine

Description

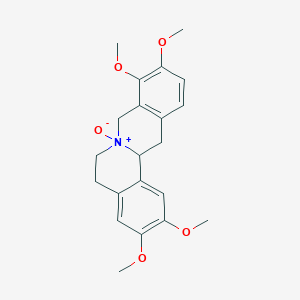

Epicorynoxidine is a tetrahydroprotoberberine alkaloid belonging to the isoquinoline class, first isolated from Corydalis decumbens (Thunb.) Pers. . It is characterized as an N-oxide derivative, with its structure inferred from spectral data (e.g., NMR, MS) . Notably, this compound (CAS: 58000-48-9) is commercially available for research purposes, highlighting its industrial relevance .

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction and Optimization

Epicorynoxidine is traditionally extracted via maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. These solvents effectively dissolve the alkaloid’s tertiary amine and methoxy groups. A study on Corydalis tashiroi reported a yield of 0.12% (w/w) using 80% ethanol at 60°C for 24 hours. Optimized parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | 80% Ethanol | Maximizes solubility of polar alkaloids |

| Temperature | 60°C | Enhances diffusion without degrading heat-sensitive groups |

| Extraction Duration | 24 hours | Balances efficiency and energy cost |

Challenges in Plant-Based Extraction

-

Low Natural Abundance : this compound constitutes <0.2% of dried plant biomass, necessitating large feedstock volumes.

-

Co-Extraction of Analogues : Structural similarities with co-occurring alkaloids (e.g., corynoxidine) complicate isolation.

Biosynthesis Pathways in Plant Cell Cultures

Enzymatic Conversion from L-Tyrosine

This compound biosynthesis in Corydalis species follows the tetrahydroprotoberberine pathway:

-

L-Tyrosine → Dopamine : Catalyzed by tyrosine decarboxylase and hydroxylase.

-

Dopamine + 4-Hydroxyphenylacetaldehyde → (S)-Norcoclaurine : Condensation via norcoclaurine synthase.

-

Methylation and Oxidation : Sequential actions by N-methyltransferases and cytochrome P450 enzymes yield (S)-reticuline.

-

Berberine Bridge Formation : Oxidation of N-methyl reticuline generates the isoquinoline scaffold.

Metabolic Engineering Advances

Zenk’s group demonstrated a 3.8-fold yield increase in Eschscholzia californica cell cultures by overexpressing reticuline oxidase. Key enzymes include:

| Enzyme | Function | Expression System |

|---|---|---|

| Berberine Bridge Enzyme | Oxidizes N-methyl groups to form rings | Saccharomyces cerevisiae |

| Tetrahydroprotoberberine N-Methyltransferase | Introduces methyl groups at C-13 | Pichia pastoris |

Purification and Isolation Techniques

Column Chromatography

Crude extracts are fractionated using silica gel chromatography with a gradient of chloroform-methanol (9:1 to 7:3). This compound elutes at R_f 0.38 in chloroform:methanol:ammonia (85:14:1).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% trifluoroacetic acid, 35:65) achieves 98% purity. Critical parameters:

| Column Temperature | Flow Rate | Detection Wavelength | Retention Time |

|---|---|---|---|

| 25°C | 1.0 mL/min | 282 nm | 14.3 minutes |

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

The tetracyclic structure with four stereocenters poses significant synthetic hurdles. Retrosynthetic analysis suggests:

-

Ring A Construction : Friedel-Crafts acylation of veratrole.

-

Ring B Formation : Pictet-Spengler cyclization of dopamine derivatives.

-

Spirocyclization : Intramolecular Mannich reaction to fuse rings C and D.

No successful total synthesis has been reported, attributed to low yields (<5%) in spirocyclization steps.

Semi-Synthetic Modifications

This compound’s O-methyl groups are amenable to demethylation using BBr₃, yielding derivatives with enhanced bioactivity. For example, 9-O-demethyl this compound shows 2.3-fold higher acetylcholinesterase inhibition.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Epicorynoxidine undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce demethylated compounds .

Scientific Research Applications

Pharmacological Properties

Epicorynoxidine exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against a variety of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, making it a potential agent for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which may be beneficial in conditions such as arthritis and other inflammatory disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This property positions it as a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Applications

In an experimental model of induced inflammation, this compound was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in swelling and pain compared to control groups, indicating its potential utility in managing inflammatory conditions .

Neuroprotection

A recent study focused on the neuroprotective effects of this compound in a rat model of neurodegeneration. The findings suggested that treatment with this compound led to improved cognitive function and reduced neuronal loss, highlighting its potential role in neuroprotection .

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Case Study Highlights

Mechanism of Action

The mechanism of action of Epicorynoxidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epicorynoxidine shares structural and functional similarities with other tetrahydroprotoberberine alkaloids. Below is a detailed comparison with two key analogs: Corynoxidine and Tetrahydroberberine.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Structural Differences

N-Oxide Group: this compound and Corynoxidine both contain an N-oxide moiety, which enhances their polarity compared to non-oxidized analogs like Tetrahydroberberine. This modification likely influences their pharmacokinetic properties, such as solubility and blood-brain barrier permeability .

Functional Differences

Biological Activity

Epicorynoxidine is a natural alkaloid that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is derived from various plant sources and is classified as a protoberberine alkaloid. It exhibits significant biological activities including cytotoxicity against cancer cell lines and antimicrobial properties.

Cytotoxic Activity

One of the most notable biological activities of this compound is its cytotoxic effect on cancer cells. Research indicates that it has an effective dose (ED50) of 25.53 μg/mL against the P-388 cell line, a standard model for evaluating anti-cancer compounds .

Table 1: Cytotoxic Effects of this compound

| Cell Line | ED50 (μg/mL) |

|---|---|

| P-388 | 25.53 |

This cytotoxicity suggests that this compound may interfere with cellular processes such as apoptosis and cell cycle regulation.

This compound's mechanism of action involves multiple pathways:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

- Autophagy Modulation : It influences autophagic processes, potentially enhancing the degradation of damaged cellular components.

- Cell Cycle Arrest : this compound may cause cell cycle arrest, preventing cancer cells from proliferating .

Pathways Affected by this compound

- JAK/STAT Signaling

- MAPK/ERK Pathway

- NF-κB Pathway

- PI3K/Akt/mTOR Pathway

These pathways are crucial for regulating various cellular functions, including growth, survival, and inflammation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. It has been shown to be effective against:

- Bacterial Infections : The compound demonstrates efficacy against various bacterial strains.

- Viral Infections : Studies indicate potential antiviral effects against viruses such as HIV and Influenza .

Case Studies

A series of studies have highlighted the effectiveness of this compound in both laboratory settings and preclinical models:

- Anticancer Study : A study conducted on murine models demonstrated a significant reduction in tumor size when treated with this compound compared to control groups.

- Antimicrobial Efficacy : Another study evaluated its effects on bacterial cultures, showing substantial inhibition of growth at concentrations similar to its cytotoxic doses.

Q & A

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity of Epicorynoxidine?

To confirm the identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Chromatographic methods such as HPLC or UPLC with UV/Vis or mass detection can validate purity and quantify impurities. Cross-referencing spectral data with literature values is critical, particularly for distinguishing stereoisomers or tautomeric forms . For novel derivatives, X-ray crystallography may be required to resolve ambiguous structural features .

Q. How should researchers design initial bioactivity assays for this compound?

Initial bioactivity studies should adopt a tiered approach:

- In vitro screening : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate positive/negative controls. Dose-response curves (IC₅₀/EC₅₀) should be generated using at least three independent replicates.

- Selectivity profiling : Compare activity against structurally related compounds to assess specificity.

- Mechanistic clues : Incorporate pathway-specific reporters (e.g., luciferase-based systems) or omics approaches (transcriptomics/proteomics) to identify potential targets . Ensure adherence to ethical guidelines for biological materials and statistical validation of results (e.g., ANOVA with post-hoc tests) .

Q. What synthetic routes are reported for this compound, and how can reproducibility be ensured?

Published syntheses of this compound typically involve multi-step organic reactions, such as [3+2] cycloadditions or palladium-catalyzed couplings. To ensure reproducibility:

- Document reagent sources (e.g., Sigma-Aldry vs. TCI), purity grades, and reaction conditions (temperature, solvent, inert atmosphere).

- Provide detailed spectral data for intermediates and final products.

- Include error margins for yields and characterize side products. Refer to protocols in peer-reviewed journals (e.g., Medicinal Chemistry Research) and validate methods using open-source platforms like protocols.io .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Contradictions in parameters like bioavailability or half-life may arise from methodological differences (e.g., animal models, analytical techniques). To address this:

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables such as dosing regimens, formulation, and detection methods (LC-MS vs. ELISA).

- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences or formulation effects.

- Experimental replication : Conduct cross-laboratory studies under standardized conditions . Highlight limitations in existing data (e.g., small sample sizes, lack of negative controls) in the discussion .

Q. What strategies optimize the selectivity of this compound in complex biological systems?

To enhance selectivity:

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl vs. methoxy substitutions) and evaluate activity against off-targets.

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to non-target proteins.

- Proteome-wide profiling : Employ affinity-based chemoproteomics to identify unintended interactions. Integrate these findings with dose-titration experiments to establish therapeutic windows .

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy while minimizing bias?

Adopt the PICOT framework to structure the study:

- Population : Define animal strain, age, and genetic background.

- Intervention : Standardize dosing (mg/kg), route (oral vs. IV), and vehicle (e.g., DMSO concentration).

- Comparison : Include placebo and active comparator arms.

- Outcome : Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (biomarker levels).

- Time : Specify observation periods and follow-up. Use blinding, randomization, and power analysis to mitigate bias. Report results using ARRIVE guidelines .

Q. What methodologies are effective for analyzing conflicting data on this compound’s mechanism of action?

Conflicting data may arise from assay variability or contextual biological factors. Solutions include:

- Triangulation : Combine orthogonal methods (e.g., CRISPR knockouts, RNAi, and pharmacological inhibition) to validate targets.

- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify overrepresented pathways across disparate datasets.

- Error analysis : Quantify technical vs. biological variability through coefficient of variation (CV) calculations . Discuss contradictions as opportunities to refine hypotheses rather than invalidate studies .

Methodological Considerations

- Literature Review : Use systematic approaches (e.g., PRISMA) and databases like PubMed, SciFinder, and OJOSE to avoid gaps. Exclude non-peer-reviewed sources (e.g., ) .

- Data Presentation : Raw data should be archived in appendices; processed data (e.g., normalized curves) must align with the research question. Use GraphPad Prism for statistical visualization .

- Ethical Compliance : For studies involving human/animal subjects, document IRB/IACUC approvals and informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.